molecular formula C10H10BrN5O B13962508 1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

Cat. No.: B13962508
M. Wt: 296.12 g/mol
InChI Key: UHQFZXCEWFLMCV-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C10H10BrN5O.

Preparation Methods

The synthesis of 1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers have explored its potential as a bioactive compound with various biological activities.

    Medicine: The compound has been investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be compared with other quinazoline derivatives, such as:

  • 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone
  • 1-(5-Oxo-2,5-dihydrofuran-3-yl)urea
  • 1-(6-Bromobenzofuran-2-yl)ethanone

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of a bromine atom and a guanidine group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H10BrN5O

Molecular Weight

296.12 g/mol

IUPAC Name

2-(5-bromo-6-methyl-4-oxo-3H-quinazolin-2-yl)guanidine

InChI

InChI=1S/C10H10BrN5O/c1-4-2-3-5-6(7(4)11)8(17)15-10(14-5)16-9(12)13/h2-3H,1H3,(H5,12,13,14,15,16,17)

InChI Key

UHQFZXCEWFLMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N=C(N)N)Br

Origin of Product

United States

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